5-(Hydroxymethyl)-2H-pyran-2-one

Description

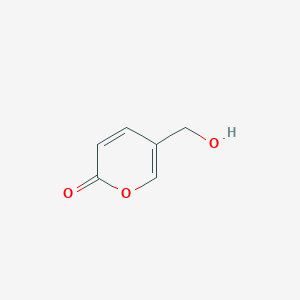

5-(Hydroxymethyl)-2H-pyran-2-one (CAS: 6380-97-8), also known as ascopyrone P, is a heterocyclic compound featuring a pyranone core with a hydroxymethyl substituent at position 5 and a hydroxyl group at position 2 (Figure 1). This compound is structurally related to kojic acid and other γ-pyrone derivatives, which are notable for their roles in biological systems and industrial applications. It has been isolated from fungal species such as Aspergillus and exhibits moderate antimicrobial activity .

Properties

IUPAC Name |

5-(hydroxymethyl)pyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-3-5-1-2-6(8)9-4-5/h1-2,4,7H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTODCATIRYKJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Hydroxymethyl)-2H-pyran-2-one is typically synthesized from biomass-derived hexoses through acid-catalyzed dehydration. The classical route involves the use of sulfuric acid to catalyze the dehydration of fructose, resulting in the formation of 5-hydroxymethylfurfural . Other methods include the use of hydrochloric acid, which produces 5-chloromethylfurfural instead .

Industrial Production Methods

Industrial production of this compound involves the continuous processing of fructose in the presence of acid catalysts. The process is optimized to achieve high yields and purity, often involving solvent evaporation and treatment with activated carbon to remove impurities .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-2H-pyran-2-one undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions to form derivatives such as 5-chloromethylfurfural and 5-bromomethylfurfural.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen or air in the presence of catalysts like platinum or nickel.

Reduction: Hydrogen gas in the presence of catalysts such as platinum on carbon is typically used.

Substitution: Chlorinating or brominating agents are used for substitution reactions.

Major Products

Oxidation: 2,5-furandicarboxylic acid (FDCA)

Reduction: 2,5-bis(hydroxymethyl)furan (BHMF)

Substitution: 5-chloromethylfurfural, 5-bromomethylfurfural

Scientific Research Applications

5-(Hydroxymethyl)-2H-pyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2H-pyran-2-one involves its interaction with various molecular targets and pathways. For instance, it can bind to hemoglobin subunit alpha, modulating its activity and potentially preventing the formation of sickled cells in sickle cell disease . The compound’s reactivity is largely due to its furan ring structure, which allows it to participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyranone Derivatives with Substituted Hydroxyl/Methyl Groups

5-Hydroxy-2-methyl-4H-pyran-4-one (CAS: N/A)

- Structural Difference : Methyl (-CH₃) at C2 instead of hydroxymethyl (-CH₂OH).

- Properties : Exhibits higher thermal stability (QSPR value: 6.32 vs. 6.06 for 5-(hydroxymethyl)-2H-pyran-2-one) due to reduced polarity .

- Applications : Used as a ligand in metal coordination chemistry .

5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one (CAS: N/A)

- Structural Difference : Iodine substituent at C2.

- Properties : Lower QSPR value (5.97), indicating reduced stability compared to hydroxymethyl analogs .

- Reactivity : Enhanced electrophilicity due to the electron-withdrawing iodine atom.

3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-pyran-4-one (CAS: N/A)

Furanone and Furan Derivatives

5-(Hydroxymethyl)furan-2(5H)-one (CAS: N/A)

- Structural Difference: Furanone ring instead of pyranone.

- Properties : Exists as a mixture with its dihydro analog (≈3:2 ratio), complicating isolation .

- Applications : Intermediate in synthesis of bioactive molecules .

5-(Hydroxymethyl)-2-furancarboxaldehyde (CAS: N/A)

Substituted Pyranones with Extended Functionality

5-Benzyloxy-2-hydroxymethyl-pyran-4-one (CAS: N/A)

- Structural Difference : Benzyl ether at C4.

- Synthesis : Derived from kojic acid via benzylation .

- Applications : Precursor to styryl derivatives with enhanced bioactivity .

Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one (CAS: 32764-98-0)

Data Tables

Research Findings

- Antimicrobial Activity : this compound showed weak activity against S. aureus and E. coli (inhibition zone: 8.1–12.1 mm at 500 µg/mL) .

- Synthetic Versatility: Benzylation and chlorination of the hydroxymethyl group enable the production of derivatives with enhanced bioactivity (e.g., styryl-pyranones) .

- Stability Trends: Hydroxymethyl-substituted pyranones exhibit intermediate stability compared to methyl- or iodine-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.